![molecular formula C23H23ClN4O3 B6535535 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine CAS No. 1049314-84-2](/img/structure/B6535535.png)
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine
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Overview
Description
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine (CBP-DMP) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic aromatic compound with a pyridazine ring system, a piperazine ring system, and an aryl moiety. CBP-DMP is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis and as a building block for the preparation of other compounds.
Scientific Research Applications
Anti-Tubercular Activity
Pyrazinamide (PZA) is a crucial first-line drug for tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among these derivatives, several compounds demonstrated significant inhibitory effects against TB, with low IC50 values. Notably, they were also non-toxic to human cells.
Plant Hormone Analogues
Indole derivatives play essential roles in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Analogues of indole, including our compound of interest, may exhibit similar biological activities. Further exploration could reveal potential applications in plant growth regulation and crop improvement .
Mechanism of Action
Target of Action
Similar compounds with piperazine and benzoyl groups have been known to interact with various receptors in the central nervous system .
Mode of Action
Based on the structural similarity to other piperazine derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Piperazine derivatives are known to influence several biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds with piperazine and benzoyl groups generally exhibit good absorption and distribution profiles, moderate metabolism, and renal excretion .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may modulate neurotransmission, leading to potential changes in neuronal activity .
properties
IUPAC Name |
(2-chlorophenyl)-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-30-20-9-7-16(15-21(20)31-2)19-8-10-22(26-25-19)27-11-13-28(14-12-27)23(29)17-5-3-4-6-18(17)24/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQHJUVKAGWLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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